1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one
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Overview
Description
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one is a compound that features an imidazole ring, an azetidine ring, and a pentenone moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . Azetidine is a four-membered nitrogen-containing ring, and pentenone is a five-carbon chain with a double bond and a ketone group.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives have been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Preparation Methods
The synthesis of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one involves multiple steps. One common method includes the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization to form the azetidine ring .
Chemical Reactions Analysis
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one undergoes various chemical reactions:
Scientific Research Applications
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one has several applications in scientific research:
Comparison with Similar Compounds
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one is unique due to its combination of imidazole, azetidine, and pentenone moieties. Similar compounds include:
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}butan-2-one: Lacks the double bond in the pentenone moiety.
1-{3-[(1H-imidazol-1-yl)methyl]pyrrolidin-1-yl}pent-4-en-1-one: Contains a pyrrolidine ring instead of an azetidine ring.
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}hex-5-en-1-one: Has an additional carbon in the pentenone moiety.
These compounds share some chemical properties but differ in their biological activities and applications due to the variations in their structures .
Properties
IUPAC Name |
1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-3-4-12(16)15-8-11(9-15)7-14-6-5-13-10-14/h2,5-6,10-11H,1,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZBVBUBGSVUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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